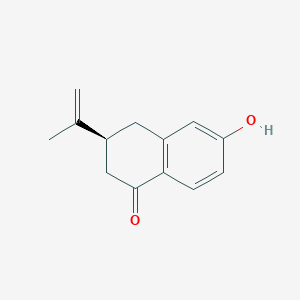
2-Butyl-6-methyl-1,2-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-6-methyl-1,2-dihydropyridine is a derivative of dihydropyridine, a class of compounds known for their significant role in medicinal chemistry. Dihydropyridines are widely recognized for their applications in pharmaceuticals, particularly as calcium channel blockers. These compounds are characterized by their partially saturated pyridine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-Butyl-6-methyl-1,2-dihydropyridine can be achieved through various synthetic routes. One common method is the Hantzsch dihydropyridine synthesis, which involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . This reaction typically proceeds under mild conditions and can be carried out in various solvents, including water and ethanol. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, such as using microwave irradiation or ultrasonic irradiation to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
2-Butyl-6-methyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.
Applications De Recherche Scientifique
2-Butyl-6-methyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butyl-6-methyl-1,2-dihydropyridine involves its interaction with molecular targets such as voltage-gated calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents.
Comparaison Avec Des Composés Similaires
2-Butyl-6-methyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives such as nifedipine, amlodipine, and nimodipine. While all these compounds share a common dihydropyridine core, they differ in their substituents, which influence their pharmacokinetic and pharmacodynamic properties . For example:
Nifedipine: Known for its rapid onset of action and short half-life.
Amlodipine: Characterized by its long duration of action and once-daily dosing.
Nimodipine: Notable for its ability to cross the blood-brain barrier and its use in treating cerebral vasospasm.
The unique butyl and methyl substituents on this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2-butyl-6-methyl-1,2-dihydropyridine |
InChI |
InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9(2)11-10/h5-6,8,10-11H,3-4,7H2,1-2H3 |
Clé InChI |
SKOIAXKICMRYMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C=CC=C(N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)


![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)

![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
